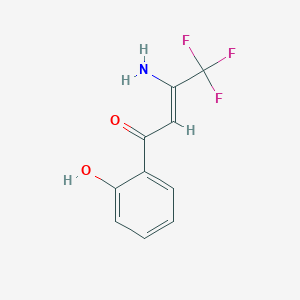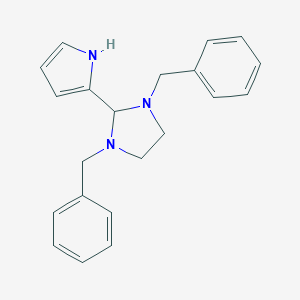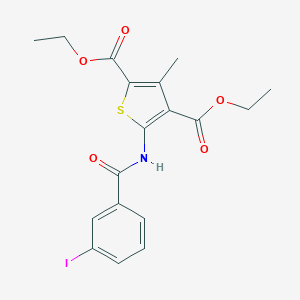![molecular formula C19H14BrNO3S B392520 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one CAS No. 313266-89-6](/img/structure/B392520.png)
3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” is a chemical compound with the molecular formula C19H14BrNO3S and a molecular weight of 416.28836 . It is a derivative of 2H/4H-chromene, an important class of heterocyclic compounds with versatile biological profiles .
Synthesis Analysis
The synthesis of 2H/4H-chromene analogs, including “3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one”, has been achieved through several routes . A three-component reaction for the synthesis of novel 3-heteroaryl-coumarin utilizing acetylcoumarin synthon under ultrasonic irradiation was developed . The process is a simple, efficient procedure for the preparation of compounds displaying a thiazole ring linked to a coumarin moiety .Molecular Structure Analysis
The molecular structure of “3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” includes a thiazolidin-3-yl carbonyl group attached to a 2H-chromen-2-one moiety, with a 4-bromophenyl group further attached to the thiazolidine ring . The 2H-chromen-2-one moiety is a common structural motif in the field of medicinal chemistry .Chemical Reactions Analysis
The α-bromocarbonyl moiety present in the compound showed high reactivity towards nucleophilic displacement reactions . This reactivity can be utilized in the synthesis of various bioactive heterocyclic scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” include a molecular weight of 416.28836 . Further details about its melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and In Vitro Antimicrobial Activity
The compound has been explored for its potential in synthesizing derivatives with significant antimicrobial properties. Prajapati et al. (2015) synthesized a range of derivatives and evaluated their in vitro antibacterial and antifungal activities, finding some to have moderate activity against specific microbial strains (Prajapati, Lakum, & Chikhalia, 2015).
Crystal Structure Analysis
Another aspect of the compound’s scientific application is in crystallography. Iyengar et al. (2005) conducted a study focusing on the crystal structure of a similar compound, providing insights into its molecular arrangement and interactions (Iyengar et al., 2005).
Synthesis for Antimicrobial Evaluation
The compound has been used as a base for synthesizing novel series of derivatives. Patel et al. (2012) synthesized thiazolidinone derivatives and evaluated their antimicrobial activity against various bacteria and fungi, indicating its potential in antimicrobial applications (Patel, Kumari, & Patel, 2012).
Photochemical Applications
The compound has applications in photochemistry as well. Jindal et al. (2014) synthesized angular tricyclic compounds through a photoinduced intramolecular coupling process, highlighting its potential in photochemical syntheses (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).
Antibacterial and Antioxidant Activities
The compound is also utilized in synthesizing new derivatives with notable antibacterial and antioxidant activities. Hamdi et al. (2012) synthesized new coumarin derivatives and screened them for these activities, indicating promising results against specific bacterial strains (Hamdi, Al-ayed, Said, & Fabienne, 2012).
Direcciones Futuras
The future directions in the research of “3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one” and related compounds could involve the design and development of potent leads of 2H/4H-chromene analogs for their promising biological activities . Further exploration of the synthesis routes and the biological activities of these compounds could lead to the discovery of new drug candidates .
Propiedades
IUPAC Name |
3-[2-(4-bromophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3S/c20-14-7-5-12(6-8-14)18-21(9-10-25-18)17(22)15-11-13-3-1-2-4-16(13)24-19(15)23/h1-8,11,18H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKYVGUDTYWEBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B392437.png)

![4-[2,4,6-Tri(propan-2-yl)phenyl]morpholine](/img/structure/B392440.png)
![3-[({4-nitrophenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392442.png)
![4-[(2,3-Dichlorophenyl)sulfonyl]morpholine](/img/structure/B392443.png)
![6-bromo-3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392445.png)
![3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392446.png)
![5-(Diethylamino)-2-[(phenylimino)methyl]phenol](/img/structure/B392448.png)


![N-{4-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-N-methylacetamide](/img/structure/B392453.png)
![4-[(5-nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B392454.png)

